molecular formula C9H13NO3S B13678532 Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate

Cat. No.: B13678532
M. Wt: 215.27 g/mol
InChI Key: SUPDVEFKQJYUMC-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with 2-methyl-5-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Hydroxy-3-[2-(trifluoromethyl)-5-thiazolyl]propanoate
  • Ethyl 3-Hydroxy-3-(2-chloro-5-thiazolyl)propanoate
  • Ethyl 3-Hydroxy-3-(2-phenyl-5-thiazolyl)propanoate

Uniqueness

Ethyl 3-Hydroxy-3-(2-methyl-5-thiazolyl)propanoate is unique due to the presence of the 2-methyl group on the thiazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-methyl-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C9H13NO3S/c1-3-13-9(12)4-7(11)8-5-10-6(2)14-8/h5,7,11H,3-4H2,1-2H3

InChI Key

SUPDVEFKQJYUMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN=C(S1)C)O

Origin of Product

United States

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